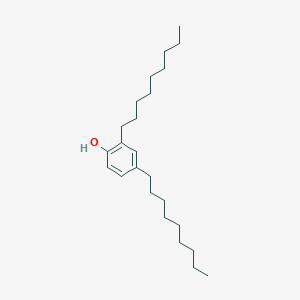

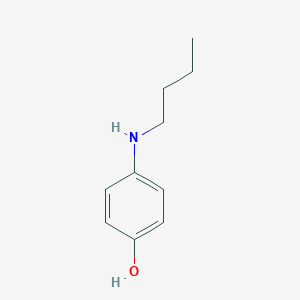

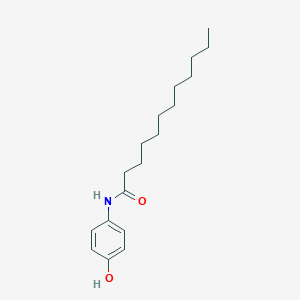

N-(4-Hydroxyphenyl)dodecanamide

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

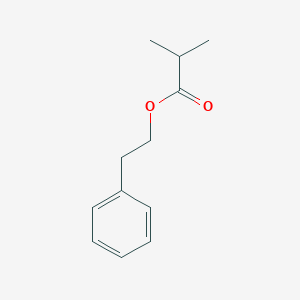

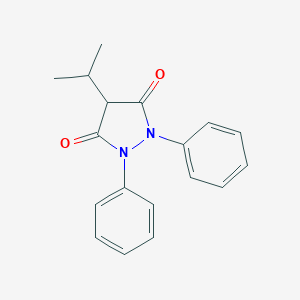

N-(4-Hydroxyphenyl)dodecanamide, commonly known as Olvanil, is a synthetic compound that belongs to the class of vanilloid receptor agonists. It was first synthesized by researchers at the University of Connecticut in 2002 and has since then gained attention due to its potential therapeutic applications.

Mecanismo De Acción

Olvanil acts as an agonist of the TRPV1 receptor, which is a non-selective cation channel present in sensory neurons. Upon activation, the TRPV1 receptor allows the influx of calcium ions into the cell, leading to the release of various neurotransmitters and neuropeptides. These molecules are responsible for the pain, inflammation, and other physiological responses associated with TRPV1 activation. Olvanil has been shown to activate the TRPV1 receptor in a dose-dependent manner, leading to the release of endogenous opioids and subsequent pain relief.

Efectos Bioquímicos Y Fisiológicos

Olvanil has been found to exhibit anti-inflammatory effects by inhibiting the production of pro-inflammatory cytokines such as TNF-α and IL-1β. It has also been shown to reduce the production of reactive oxygen species, which are responsible for oxidative stress and cell damage. Olvanil has been found to have neuroprotective effects by reducing the damage caused by ischemia and oxidative stress in neurons. It has also been shown to exhibit anti-tumor properties by inducing apoptosis in cancer cells.

Ventajas Y Limitaciones Para Experimentos De Laboratorio

Olvanil has several advantages for use in laboratory experiments. It is easy to synthesize and purify, making it readily available for research purposes. Olvanil has also been found to have a high degree of selectivity for the TRPV1 receptor, making it a useful tool for studying TRPV1-mediated physiological responses. However, Olvanil has some limitations, such as its low solubility in water and its potential toxicity at high doses.

Direcciones Futuras

There are several future directions for research on Olvanil. One area of interest is the development of Olvanil analogs with improved pharmacokinetic properties. Another area of research is the investigation of Olvanil's potential therapeutic applications in the treatment of chronic pain, inflammation, and neurodegenerative diseases. Additionally, the role of Olvanil in the regulation of metabolic processes such as glucose homeostasis and lipid metabolism is an area of active research. Finally, the use of Olvanil in combination with other drugs for the treatment of various diseases is an area of potential future research.

Conclusion:

In conclusion, Olvanil is a synthetic compound that has potential therapeutic applications in various fields of medicine. Its activation of the TRPV1 receptor leads to pain relief and anti-inflammatory effects. Olvanil has been shown to have neuroprotective and anti-tumor properties as well. Although Olvanil has some limitations, it is a useful tool for studying TRPV1-mediated physiological responses. Future research on Olvanil should focus on the development of analogs with improved pharmacokinetic properties and the investigation of its potential therapeutic applications in the treatment of various diseases.

Métodos De Síntesis

The synthesis of Olvanil involves the reaction between 4-hydroxybenzaldehyde and lauric acid. The reaction is catalyzed by p-toluenesulfonic acid and carried out in refluxing toluene. The resulting product is then purified by column chromatography, yielding Olvanil as a white crystalline powder.

Aplicaciones Científicas De Investigación

Olvanil has been studied for its potential therapeutic applications in various fields of medicine. It has been found to exhibit anti-inflammatory, analgesic, and neuroprotective effects. Olvanil has been shown to activate the TRPV1 receptor, which is responsible for the detection of painful stimuli in the body. This activation leads to the release of endogenous opioids, resulting in pain relief.

Propiedades

Número CAS |

103-98-0 |

|---|---|

Nombre del producto |

N-(4-Hydroxyphenyl)dodecanamide |

Fórmula molecular |

C18H29NO2 |

Peso molecular |

291.4 g/mol |

Nombre IUPAC |

N-(4-hydroxyphenyl)dodecanamide |

InChI |

InChI=1S/C18H29NO2/c1-2-3-4-5-6-7-8-9-10-11-18(21)19-16-12-14-17(20)15-13-16/h12-15,20H,2-11H2,1H3,(H,19,21) |

Clave InChI |

JVKWTDRHWOSRFT-UHFFFAOYSA-N |

SMILES |

CCCCCCCCCCCC(=O)NC1=CC=C(C=C1)O |

SMILES canónico |

CCCCCCCCCCCC(=O)NC1=CC=C(C=C1)O |

Otros números CAS |

103-98-0 |

Origen del producto |

United States |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.